molecular formula C19H33N3 B4957694 (1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine

(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine

Cat. No. B4957694
M. Wt: 303.5 g/mol
InChI Key: VPSFLDMAIGDNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine, commonly known as DMBA, is a synthetic compound that belongs to the class of psychoactive substances. DMBA is a potent stimulant that has been found to have a wide range of applications in scientific research.

Mechanism of Action

DMBA acts as a potent stimulant by increasing the release of dopamine and norepinephrine in the brain. DMBA also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This leads to an increase in the activity of the central nervous system, resulting in a stimulant effect.
Biochemical and Physiological Effects:
DMBA has been found to have a wide range of biochemical and physiological effects. DMBA increases the release of dopamine and norepinephrine in the brain, leading to an increase in activity in the central nervous system. DMBA also increases heart rate, blood pressure, and body temperature. DMBA has been found to have a potent effect on behavior and cognition, leading to an increase in alertness, focus, and motivation.

Advantages and Limitations for Lab Experiments

DMBA has several advantages for use in lab experiments. DMBA is a potent stimulant that has a wide range of applications in scientific research. DMBA is relatively easy to synthesize and purify, making it readily available for use in experiments. However, DMBA has several limitations for use in lab experiments. DMBA has a narrow therapeutic window, meaning that small changes in dosage can lead to significant changes in its effects. DMBA also has a high potential for abuse, making it important to handle with care.

Future Directions

There are several future directions for the study of DMBA. DMBA has been found to have a potent stimulant effect, which makes it useful in studying the effects of stimulants on behavior and cognition. DMBA has also been used to study the effects of psychoactive substances on neurotransmitter systems, such as dopamine and norepinephrine. Future research could focus on the development of new psychoactive substances based on the structure of DMBA, or the development of new therapeutic agents based on its mechanism of action. Additionally, future research could explore the potential of DMBA in treating various neurological and psychiatric disorders.

Synthesis Methods

DMBA is synthesized by the reaction of 1-benzyl-4-piperidone with 3-(dimethylamino)-2,2-dimethylpropan-1-amine. The reaction is carried out using a suitable solvent and a reducing agent. The resulting product is then purified using chromatography techniques to obtain pure DMBA.

Scientific Research Applications

DMBA is commonly used in scientific research to study the effects of psychoactive substances on the central nervous system. DMBA has been found to have a potent stimulant effect, which makes it useful in studying the effects of stimulants on behavior and cognition. DMBA has also been used to study the effects of psychoactive substances on neurotransmitter systems, such as dopamine and norepinephrine.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N',N',2,2-tetramethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3/c1-19(2,16-21(3)4)15-20-18-10-12-22(13-11-18)14-17-8-6-5-7-9-17/h5-9,18,20H,10-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSFLDMAIGDNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCN(CC1)CC2=CC=CC=C2)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.